molecular formula C20H20N2O2 B2479497 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide CAS No. 2034546-83-1

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide

Cat. No. B2479497
CAS RN: 2034546-83-1
M. Wt: 320.392
InChI Key: FTZLFLCPNUTHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide, also known as FP-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FP-1 is a member of the benzamide family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide, also known as N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-propylbenzamide:

Anti-Cancer Research

This compound has shown potential in anti-cancer research, particularly in targeting specific cancer cell lines. Its unique structure allows it to interact with cellular pathways that are crucial for cancer cell survival and proliferation. Studies have demonstrated its efficacy in inhibiting the growth of lung carcinoma cells, making it a promising candidate for further development in cancer therapeutics .

Anti-Fibrotic Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide has been investigated for its anti-fibrotic properties. It has been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums. This suggests its potential use in treating fibrotic diseases by preventing the excessive formation of fibrous connective tissue .

Anti-Inflammatory Research

The compound has also been explored for its anti-inflammatory effects. Its ability to modulate inflammatory pathways can be beneficial in treating various inflammatory conditions. Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .

Neuroprotective Applications

In the field of neuroprotection, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This makes it a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the microbial cell membrane and inhibiting essential enzymes, making it a valuable asset in the development of new antimicrobial agents .

Antioxidant Properties

Research has highlighted the antioxidant properties of this compound, which can neutralize free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role .

Drug Delivery Systems

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide has been studied for its potential use in drug delivery systems. Its chemical structure allows it to be modified for better solubility and targeted delivery, enhancing the efficacy of therapeutic agents.

Enzyme Inhibition

The compound has been found to inhibit specific enzymes that are involved in various metabolic pathways. This property can be exploited in the development of enzyme inhibitors for therapeutic use, particularly in diseases where enzyme dysregulation is a factor .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-14-16-10-11-21-18(13-16)19-5-3-12-24-19/h3,5-13H,2,4,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZLFLCPNUTHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide

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